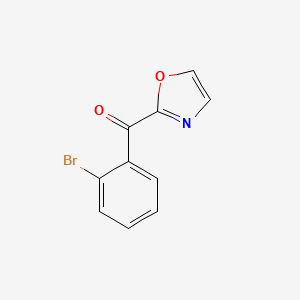

2-(2-Bromobenzoyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTINUONCOJUFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642078 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-79-0 | |

| Record name | (2-Bromophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromobenzoyl)oxazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(2-Bromobenzoyl)oxazole, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The synthetic strategy detailed herein employs a robust and highly selective Weinreb ketone synthesis, ensuring a high-yielding and pure product. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices. All procedures are designed to be self-validating, and all claims are substantiated with references to authoritative scientific literature.

Introduction: The Significance of 2-Aroyloxazoles

Oxazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, forming the core scaffold of numerous biologically active molecules.[1][2] Their unique electronic and structural properties allow them to act as versatile pharmacophores, engaging with a wide array of biological targets. Specifically, 2-aroyloxazoles, which feature an aryl ketone substituent at the 2-position of the oxazole ring, have emerged as crucial intermediates and final drug candidates in various therapeutic areas. These compounds have shown potential as anti-inflammatory agents, neuroprotective agents, and anticancer therapeutics.[3][4][5] The introduction of a bromo-substituent on the benzoyl moiety, as in this compound, offers a valuable handle for further synthetic diversification through cross-coupling reactions, enabling the exploration of a wider chemical space in structure-activity relationship (SAR) studies.

This guide provides a detailed protocol for the synthesis of this compound via a two-step process, beginning with the formation of a key Weinreb amide intermediate, followed by a selective Grignard reaction. A comprehensive characterization of the final product using modern spectroscopic techniques is also presented.

Synthetic Strategy: A Two-Step Approach to Purity and Yield

The synthesis of this compound is efficiently achieved through a two-step sequence designed to maximize yield and minimize side-product formation. The overall synthetic pathway is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-N-methoxy-N-methylbenzamide (Weinreb Amide)

The initial step involves the formation of a Weinreb amide from 2-bromobenzoyl chloride. This intermediate is crucial as it allows for the controlled addition of the organometallic reagent in the subsequent step, preventing the over-addition that is often problematic with more reactive acylating agents like acid chlorides and esters.[6]

Experimental Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Add anhydrous dichloromethane (DCM) to the flask, followed by the slow addition of pyridine (2.2 equivalents) at 0 °C (ice bath).

-

In a separate flask, dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous DCM.

-

Slowly add the 2-bromobenzoyl chloride solution to the stirring N,O-dimethylhydroxylamine hydrochloride suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-N-methoxy-N-methylbenzamide, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[7][8]

Step 2: Synthesis of this compound via Grignard Reaction

The second step is a Grignard reaction between the Weinreb amide and a 2-magnesiated oxazole. This reaction is highly efficient for the formation of 2-acyl oxazoles.[9] The use of isopropylmagnesium chloride for the metalation of oxazole is a reliable method for generating the required Grignard reagent.

Experimental Protocol:

-

In a dry 250 mL three-necked flask under an inert atmosphere, dissolve oxazole (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -10 °C (ice-salt bath) and slowly add isopropylmagnesium chloride (1.2 equivalents, 2 M solution in THF) dropwise, maintaining the temperature below 0 °C.

-

Stir the mixture at -10 °C for 1 hour to ensure complete formation of the 2-oxazolylmagnesium chloride.

-

In a separate flask, dissolve the 2-Bromo-N-methoxy-N-methylbenzamide (1.0 equivalent) from Step 1 in anhydrous THF.

-

Slowly add the solution of the Weinreb amide to the freshly prepared Grignard reagent at -10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates the consumption of the Weinreb amide.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[10]

Characterization of this compound

The structure and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. Below are the expected data based on the analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 7.8 | m | 1H | Aromatic H (ortho to C=O) |

| ~7.7 - 7.5 | m | 3H | Aromatic H |

| ~7.9 | s | 1H | Oxazole H-5 |

| ~7.4 | s | 1H | Oxazole H-4 |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~182 - 180 | C=O (Ketone) |

| ~160 - 158 | Oxazole C-2 |

| ~142 - 140 | Oxazole C-5 |

| ~138 - 136 | Aromatic C (ipso-C=O) |

| ~134 - 128 | Aromatic CH |

| ~128 - 126 | Oxazole C-4 |

| ~120 - 118 | Aromatic C-Br |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[4][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

FT-IR (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3150 - 3100 | C-H stretching (oxazole ring) |

| ~3080 - 3050 | C-H stretching (aromatic ring) |

| ~1670 - 1650 | C=O stretching (aryl ketone) |

| ~1600 - 1580 | C=N stretching (oxazole ring) |

| ~1550 - 1450 | C=C stretching (aromatic ring) |

| ~1100 - 1000 | C-O-C stretching (oxazole ring) |

| ~750 - 700 | C-Br stretching |

Note: The presence of a strong absorption band in the region of 1670-1650 cm⁻¹ is characteristic of the aryl ketone carbonyl group.[12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

High-Resolution Mass Spectrometry (HRMS-ESI):

The calculated exact mass for C₁₀H₆BrNO₂ [M+H]⁺ is a key parameter for confirming the elemental composition. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of an isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Expected Fragmentation Pattern:

The primary fragmentation is expected to occur at the bond between the carbonyl group and the oxazole ring, leading to the formation of a 2-bromobenzoyl cation and an oxazolyl radical, or vice versa. Further fragmentation of the 2-bromobenzoyl cation may involve the loss of CO to form a bromophenyl cation.[6][14][15]

Caption: Plausible mass spectrometry fragmentation pathway.

Safety and Handling

-

2-Bromobenzoyl chloride: This reagent is corrosive and a lachrymator. It reacts violently with water. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Grignard reagents (e.g., isopropylmagnesium chloride): These are highly reactive and flammable. They react violently with water and protic solvents. All reactions involving Grignard reagents must be conducted under strictly anhydrous conditions and an inert atmosphere.

-

Solvents (DCM, THF, Ethyl Acetate, Hexanes): These are flammable and may be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated area and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

This technical guide has outlined a reliable and efficient method for the synthesis of this compound. The use of a Weinreb amide intermediate is key to the success of this synthesis, ensuring a clean and high-yielding reaction. The provided characterization data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. The methodologies and insights presented herein are intended to empower researchers in the fields of organic synthesis and drug discovery to confidently prepare this valuable heterocyclic building block and its derivatives for further investigation.

References

- Vedejs, E., & Castellino, S. (1987). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 52(25), 5828-5831.

- Sibi, M. P. (1993). Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review.

- Jubie, S., Sikdar, P., & Antony, A. S. (2008). Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines. Bioorganic & Medicinal Chemistry Letters, 18(16), 4597-4601.

- Kumar, R., Imam, M., Singh, M. K., & Singh, M. K. (2020). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.

- Kumar, R., & Lal, S. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 230-250.

- AIP Conference Proceedings. (2023). A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing.

- Al-Azzawi, A. M., & Faiq, A. H. (2018). Physical characteristics and FT-IR data spectra of all novel synthesized compounds (1-14).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone. BenchChem.

- Organic Syntheses. (1977). o-Anisaldehyde. Organic Syntheses, 56, 3.

- Lee, K. Y., & Gowrisankar, S. (2007). ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins.

- BenchChem. (2025).

- The Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoxazoles. The Royal Society of Chemistry.

- BenchChem. (2025). Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods. BenchChem.

- BenchChem. (2025). Technical Support Center: N-Benzyl-2-bromo-3-methylbenzamide Synthesis. BenchChem.

- Bowie, J. H., Donaghue, P. F., Rodda, H. J., & Cooks, R. G. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 13-28.

- A Thesis Submitted to the Faculty. (2014). A Novel Synthesis of Benzoxazolone and Derivatives via a Ring Expansion and Reduction Approach.

- Kim, J. D., & Lee, W. S. (2001). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 22(12), 1391-1392.

- Uccella, N. A. (1980). Mass Spectrometry of Oxazoles. Heterocycles, 14(6), 745-762.

- Caselli, A., Ciga, S., & Gatti, F. (1983). Synthesis and biological activity of some 2-aminoimidazoles. Il Farmaco, Edizione Scientifica, 38(10), 727-735.

- Sparkman, O. D. (2007). Chapter 2 Fragmentation and Interpretation of Spectra. Introduction to Mass Spectrometry.

- CHEM-333: Experiment 10: Grignard Reagent Prepar

- Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(3), 153-167.

- Jarallah, A. L., Ali, K. F., Shakir, R., & Saoud, S. A. (2019). FTIR Spectrum of compound 2 b.

- El-Naggar, M. A., Ibrahim, H. S., El-Sayed, W. M., & El-Deen, I. M. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. Archiv der Pharmazie, 352(10), 1900142.

-

Dinda, S., & Panda, G. (2019). Synthesis of Trisubstituted Oxazoles via Aryne Induced[3][6] Sigmatropic Rearrangement-Annulation Cascade. Organic Letters, 21(15), 5879-5883.

- Sugiyama, S., Morishita, Y., & Ishii, K. (2002). Stereocontrolled Addition of Grignard Reagents to Chiral 1,3-Oxazolidines Having N-Methoxybenzyl Groups: Effect of N-Substituent in Diastereoselectivity. Heterocycles, 57(4), 637-640.

- Hassner, A., & Fischer, B. (1993). New chemistry of oxazoles. Heterocycles, 35(2), 1441-1465.

- Al-Ostath, R. A., & El-Faham, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475.

- Głowacka, I. E., Wróblewska, A., & Hreczycho, G. (2024). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 29(18), 4305.

- Wang, X., Zhang, Y., & Wang, L. (2016). Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry Letters, 26(11), 2645-2649.

- Claramunt, R. M., Elguero, J., & Fruchier, A. (1996). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the major form (boldface), the minor form (regular) and benzotriazole (5, italics).

- Ogiwara, Y., & Sakai, N. (2024). Palladium-catalyzed direct synthesis of triaryloxazoles from N-aroyl-α-amino amides and aryl aldehydes. Organic & Biomolecular Chemistry, 22(1), 108-113.

- Lomsadze, K., Jiao, W., & Wenz, J. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 435.

- Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2022). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Beilstein Journal of Organic Chemistry, 18, 218-226.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragmentation and skeletal rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and their noncovalent complexes with cobalt cation and cyclodextrin studied by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. jetir.org [jetir.org]

- 13. researchgate.net [researchgate.net]

- 14. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie | 45 Citations [scispace.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Proposed Synthesis and Potential Utility of 2-(2-Bromobenzoyl)oxazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the compound 2-(2-Bromobenzoyl)oxazole, a novel chemical entity not presently cataloged with a unique CAS number or described in readily available literature. In lieu of a standard data sheet, this document provides a forward-looking scientific analysis. We will deconstruct its molecular architecture to propose robust synthetic pathways, predict its physicochemical properties and reactivity, and explore its potential as a valuable scaffold in medicinal chemistry and drug discovery. This guide is intended to serve as a foundational document for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction: Unveiling a Novel Scaffold

The oxazole ring is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide and ester groups make it a privileged structure in drug design.[1] Similarly, the bromophenyl motif is a key component in many pharmaceuticals, where the bromine atom can serve as a reactive handle for further chemical modification or contribute to binding interactions with biological targets.[3]

The compound of interest, this compound, systematically named (2-bromophenyl)(oxazol-2-yl)methanone, merges these two critical pharmacophores through a ketone linker. While this specific ortho-bromo isomer is not commercially available, its structure suggests significant potential. This guide will provide the necessary theoretical and practical framework to synthesize and explore this promising molecule.

Proposed Synthesis of this compound

The synthesis of 2-acyloxazoles can be approached through several established methodologies.[4] Given the structure of our target molecule, two primary retrosynthetic disconnections are most plausible. The most direct approach involves the formation of the bond between the oxazole C2 carbon and the carbonyl carbon of the 2-bromobenzoyl group.

Primary Synthetic Route: Acylation of 2-Lithiooxazole

Deprotonation of the oxazole ring at the C2 position is a known strategy to create a nucleophilic species that can react with electrophiles.[5][6] This forms the basis of our primary proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound via lithiation.

Experimental Protocol:

-

Preparation of 2-Lithiooxazole: To a solution of oxazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 equivalents) dropwise. Stir the solution at this temperature for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

-

Acylation: In a separate flask, dissolve 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cold 2-lithiooxazole solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent such as ethyl acetate. The combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Causality and Self-Validation:

-

Why -78 °C? The low temperature is critical to maintain the stability of the highly reactive 2-lithiooxazole intermediate and to prevent side reactions, such as ring-opening.[6]

-

Why an inert atmosphere? Organolithium reagents are highly reactive with atmospheric oxygen and moisture. An inert atmosphere is essential for the success of the reaction.

-

Validation: The structure of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. The presence of characteristic peaks for the oxazole ring, the bromophenyl group, and the ketone carbonyl will validate the successful synthesis.

Alternative Synthetic Route: Iodine-Catalyzed Oxidative Annulation

Recent advances in catalysis offer alternative pathways. An iodine-catalyzed reaction between a suitable β-ketoamine precursor and 2-bromo-mandelic acid could potentially yield the target compound, although this would require more extensive precursor synthesis. A more direct alternative involves the iodine-catalyzed reaction of a terminal alkyne, 2-bromobenzaldehyde, and an amine source.[4]

Predicted Physicochemical Properties and Reactivity

While experimental data is unavailable, we can predict key properties based on the molecular structure.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₆BrNO₂ | Based on atomic composition. |

| Molecular Weight | ~252.07 g/mol | Sum of atomic weights. |

| Physical State | Likely a solid at room temperature | Aromatic ketones of this size are typically solids. |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Insoluble in water | Typical for a nonpolar aromatic compound. |

| Key Spectroscopic Features | IR: Strong C=O stretch (~1670-1690 cm⁻¹). ¹H NMR: Signals in the aromatic region (7-8 ppm) for both rings. ¹³C NMR: Carbonyl signal (~180-190 ppm). | Based on functional groups present. |

Predicted Reactivity:

-

Carbonyl Group: The ketone will be susceptible to nucleophilic attack, allowing for the synthesis of corresponding alcohols, imines, or hydrazones.

-

Bromophenyl Ring: The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to build molecular complexity.[3][7]

-

Oxazole Ring: The oxazole ring is generally stable but can undergo electrophilic substitution, although this is often difficult.[5] It can also participate in cycloaddition reactions under certain conditions.[8]

Potential Applications in Drug Discovery

The structural motifs within this compound are prevalent in a wide range of biologically active molecules, suggesting a high potential for this scaffold in drug discovery programs.[1][9][10][11]

Caption: Logical relationship between structural motifs and potential therapeutic applications.

-

Anticancer Activity: Oxazole derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of microtubules, DNA topoisomerases, and protein kinases.[2][12] The planar aromatic structure of the proposed molecule could facilitate intercalation with DNA or binding to the active sites of enzymes. The bromophenyl group can be further functionalized to enhance target specificity.

-

Anti-inflammatory Agents: A number of non-steroidal anti-inflammatory drugs (NSAIDs) contain an oxazole core.[13] The diaryl-heterocycle structure is a common feature of selective COX-2 inhibitors. Further investigation could reveal if this compound or its derivatives exhibit similar activity.

-

Antimicrobial Agents: The fusion of different heterocyclic and aromatic rings is a well-established strategy in the development of novel antimicrobial agents.[14] Many benzoxazole derivatives have shown significant antibacterial and antifungal properties.[15] The title compound could serve as a starting point for the development of new anti-infectives.

Conclusion

While this compound remains a theoretical construct at present, this guide has established a clear and actionable path for its synthesis and exploration. By leveraging established organometallic chemistry, the compound can be prepared in a laboratory setting. Its constituent pharmacophores—the oxazole ring and the bromophenyl ketone—suggest a high probability of interesting biological activity. The synthetic handles inherent in its structure provide a platform for the creation of diverse chemical libraries for screening. It is our expert opinion that this compound represents a valuable, unexplored scaffold that warrants further investigation by the scientific community, particularly those engaged in the discovery of novel therapeutic agents.

References

- Shinde, S., Inamdar, S., Shinde, M., Kushwaha, N., & Karpoormath, R. (2022). Recent Progress in Iodine‐Catalysed C−O/C−N Bond Formation of 1,3‐Oxazoles: A Comprehensive Review.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis.

- Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.

- Krasavin, M., et al. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Kulkarni, S., Kaur, K., & Jaitak, V. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.

- Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. (n.d.).

- Li, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.

- Various authors. (n.d.). Synthesis of 2-oxazolines. Organic Chemistry Portal.

- Gökhan-Kelekçi, N., Köksal, M., Unüvar, S., Aktay, G., & Erdoğan, H. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37.

- Turchi, I. J. (n.d.). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. PubMed Central.

- Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2006).

- Kumar, S., & Kumar, Dr. R. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives.

- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

- Biological activities of benzoxazole and its derivatives. (n.d.).

- Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (n.d.). MDPI.

- One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of the Indole-Oxazole Scaffold and Its Application to the Synthesis of Breitfussins C, G, and H. (2023). PubMed.

- The Strategic Advantage of 2-(2-Bromophenyl)

- Venkatesh, P. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare.

- The Organic Chemistry Tutor. (2019).

- Friedel–Crafts Acyl

- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.

- p-Bromophenyl methyl ketone. (n.d.). PharmaCompass.com.

- Hassner, A. (1993). new chemistry of oxazoles. HETEROCYCLES, 35(2), 1441.

- Biological activity of 3-(2-benzoxazol-5-yl)

- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. (n.d.).

-

Potikha, L. M., Sypchenko, V. V., & Davydov, V. I. (2019). Reactions of methanone: A New Synthesis of[2][4]Thiazolo. French-Ukrainian Journal of Chemistry, 7(1).

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. (2022). NIH.

- METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. (n.d.). Innovare Academic Sciences.

- A series of ten novel (E)-(4-(aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones by Claisen Schmidt-Suzuki Cross Coupling and their Antibacterial and Antifungal Activity. (2017). SciELO México.

- SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. (2013). Bibliomed.

- Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. (2007).

- Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. (n.d.). Asian Journal of Pharmaceutical Research and Development.

- Reactions of 2-methylbenzoazoles with acyl chlorides (benzoyl chloride)... (n.d.).

- Derivatization of 2-(p-Tolyl)oxazole for Improved Biological Activity. (n.d.). Benchchem.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. ijrrjournal.com [ijrrjournal.com]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. benthamscience.com [benthamscience.com]

- 13. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]

- 14. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Bromobenzoyl)oxazole

Introduction: Unveiling the Molecular Architecture

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting its spectroscopic signatures. The structure of 2-(2-Bromobenzoyl)oxazole is presented below.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Probing the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework with high fidelity.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to reveal distinct signals for the protons on the oxazole ring and the bromobenzoyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the bromine atom, and the electronegative atoms within the oxazole ring.

Anticipated ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.20 | d | 1H | H-5' | The proton ortho to the carbonyl group on the bromophenyl ring is expected to be significantly deshielded due to the anisotropic effect of the C=O bond. |

| ~7.85 | d | 1H | H-5 | The proton on the C5 of the oxazole ring is typically found in this region. |

| ~7.70 | t | 1H | H-4' | This proton is meta to the carbonyl and ortho to the bromine, experiencing a combination of deshielding effects. |

| ~7.55 | t | 1H | H-3' | This proton is para to the carbonyl and meta to the bromine. |

| ~7.40 | d | 1H | H-6' | The proton ortho to the bromine atom is expected to be deshielded. |

| ~7.30 | d | 1H | H-4 | The proton on the C4 of the oxazole ring is expected to appear at a lower chemical shift compared to H-5. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ 0.00 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Anticipated ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~182.0 | C=O | The carbonyl carbon is highly deshielded and will appear at a very low field. |

| ~161.5 | C2 | The carbon at position 2 of the oxazole ring, bonded to two heteroatoms, is expected to be significantly deshielded. |

| ~143.0 | C5 | The C5 carbon of the oxazole ring. |

| ~138.0 | C1' | The quaternary carbon of the phenyl ring attached to the carbonyl group. |

| ~134.0 | C4' | Aromatic CH carbon. |

| ~132.5 | C6' | Aromatic CH carbon. |

| ~131.0 | C5' | Aromatic CH carbon. |

| ~128.0 | C4 | The C4 carbon of the oxazole ring. |

| ~127.5 | C3' | Aromatic CH carbon. |

| ~120.0 | C2' | The carbon atom bearing the bromine is expected to have a chemical shift in this region. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform, phase, and baseline correction. Reference the chemical shifts to the solvent signal (CDCl₃ at δ 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Anticipated IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3120-3150 | Weak | C-H stretch (aromatic/oxazole) | The C-H stretching vibrations of the aromatic and heterocyclic rings are expected in this region. |

| ~1670 | Strong | C=O stretch (ketone) | The carbonyl group of the benzoyl moiety will exhibit a strong absorption band. Conjugation with the aromatic ring lowers the frequency from a typical ketone (~1715 cm⁻¹). |

| ~1600, 1580, 1470 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the phenyl ring. |

| ~1550 | Medium | C=N stretch (oxazole) | The carbon-nitrogen double bond stretching of the oxazole ring. |

| ~1100-1200 | Strong | C-O-C stretch (oxazole) | The stretching vibration of the C-O-C ether linkage within the oxazole ring typically gives a strong band in this region. |

| ~750 | Strong | C-Br stretch | The carbon-bromine stretching vibration is expected in the fingerprint region. |

| ~700-900 | Medium | C-H bend (aromatic oop) | The out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Data Processing: Collect the spectrum and perform a background subtraction.

Part 3: Mass Spectrometry (MS) - Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Anticipated Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 265 and 267 (in an approximate 1:1 ratio). The presence of two peaks of nearly equal intensity is a characteristic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Major Fragment Ions:

-

m/z 183/185: Loss of the oxazole ring (C₃H₂NO), corresponding to the [C₇H₄BrO]⁺ fragment (bromobenzoyl cation).

-

m/z 155/157: Loss of CO from the bromobenzoyl cation, resulting in the [C₆H₄Br]⁺ fragment.

-

m/z 105: Loss of Br from the bromobenzoyl cation, giving the [C₇H₄O]⁺ fragment (benzoyl cation).

-

m/z 76: Loss of Br and CO from the bromobenzoyl cation, corresponding to the [C₆H₄]⁺ fragment (benzyne).

-

m/z 69: The oxazole ring fragment [C₃H₃NO]⁺.

-

Experimental Protocol for Mass Spectrometry (EI-MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization source (70 eV).

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for bromine.

Predicted Fragmentation Pathway:

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and synergistic approach to the structural confirmation of this compound. The predicted data presented in this guide, based on fundamental principles and analysis of related structures, offers a detailed roadmap for researchers working with this and similar compounds. By correlating the expected spectroscopic signatures with experimentally obtained data, scientists can confidently verify the identity and purity of their synthesized materials, paving the way for further applications in medicinal chemistry and materials science.

References

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. (2012). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

The mass spectra of some alkyl and aryl oxazoles. (1968). Organic Mass Spectrometry. Retrieved from [Link]

Sources

- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 2. [PDF] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Semantic Scholar [semanticscholar.org]

- 3. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Bromobenzoyl Oxazole Derivatives: A Technical Guide for Drug Discovery

Preamble: The Oxazole Scaffold and the Strategic Imperative of Halogenation

For the discerning researcher in drug development, the heterocyclic oxazole core represents a privileged scaffold. Its five-membered aromatic ring, containing both oxygen and nitrogen, serves as a versatile template for designing molecules that can interact with a wide array of biological targets.[1] The inherent electronic properties and the potential for diverse substitutions make oxazole derivatives a continuing focus of medicinal chemistry. This guide delves into a specific, and particularly promising, subclass: bromobenzoyl oxazole derivatives. The introduction of a bromobenzoyl moiety is not a trivial substitution; it is a strategic decision rooted in established medicinal chemistry principles. The bromine atom, a halogen, can significantly modulate a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile. The benzoyl group, in turn, provides a rigid aromatic system that can engage in π-π stacking and other non-covalent interactions within protein binding pockets. This technical guide will provide an in-depth exploration of the synthesis, potential biological activities, and the underlying mechanistic rationale of bromobenzoyl oxazole derivatives, offering a valuable resource for researchers dedicated to the discovery of novel therapeutics.

I. Synthetic Strategies for Bromobenzoyl Oxazole Derivatives

The synthesis of the oxazole core can be achieved through several established methods, with the choice of route often dictated by the desired substitution pattern and the availability of starting materials.[2][3][4] For bromobenzoyl oxazole derivatives, the synthesis typically involves the formation of the oxazole ring followed by or preceded by the introduction of the bromobenzoyl group.

General Synthetic Pathways

A common and versatile approach to substituted oxazoles is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone.[3] Another widely used method is the reaction of α-haloketones with primary amides.[2] The Van Leusen reaction , utilizing tosylmethyl isocyanide (TosMIC), offers a milder alternative for the synthesis of 5-substituted oxazoles from aldehydes.[2]

A practical synthesis of 2,5-diaryl oxazoles can be achieved using an iodine-mediated reaction between α-bromoketones and benzylamine derivatives.[5] This method is also applicable to the synthesis of 2,4,5-trisubstituted oxazoles.

Exemplary Synthesis of a Bromobenzoyl Oxazole Derivative

To illustrate a practical synthetic route, the following is a general procedure for the synthesis of 2-(4-bromophenyl)benzo[d]oxazole, a benzoxazole derivative which shares structural similarities with the target compounds. This synthesis involves the reaction of 4-bromobenzaldehyde with 2-aminophenol.

Protocol: Synthesis of 2-(4-bromophenyl)benzo[d]oxazole [6]

-

Reaction Setup: In a round-bottom flask, combine 4-bromobenzaldehyde (1.0 mmol) and 2-aminophenol (1.0 mmol).

-

Catalyst Addition: Add a suitable catalyst, such as amino glucose-functionalized silica-coated NiFe₂O₄ nanoparticles (0.05 g), to the mixture.

-

Reaction Conditions: Stir the mixture at room temperature under solvent-free conditions.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate:n-hexane (1:4).

-

Work-up: Upon completion, dilute the reaction mixture with hot ethanol (10 mL).

-

Catalyst Removal: Separate the catalyst using an external magnet and wash it with hot distilled water (5 mL) and ethanol (3 mL) twice.

-

Crystallization: Cool the filtrate to room temperature to allow the crude product to precipitate.

-

Purification: Recrystallize the crude product from ethanol to obtain the purified 2-(4-bromophenyl)benzo[d]oxazole.

This protocol can be adapted for the synthesis of various bromobenzoyl oxazole derivatives by using the appropriate bromobenzoyl-containing starting materials.

II. Anticancer Activity: A Promising Frontier

The oxazole scaffold is a recurring motif in a multitude of natural and synthetic compounds exhibiting potent anticancer activity.[7][8] These derivatives can exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases.[9] The introduction of a bromobenzoyl group can potentially enhance these activities through improved binding interactions and altered electronic properties.

Putative Mechanisms of Action

While specific mechanistic studies on bromobenzoyl oxazole derivatives are still emerging, we can infer potential mechanisms based on the broader class of oxazole compounds. A key hypothesized mechanism is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9]

Caption: Workflow for the carrageenan-induced paw edema assay.

Potential for COX Inhibition

Some oxazole derivatives have been shown to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. [10]The structural features of bromobenzoyl oxazoles may allow for favorable interactions with the active site of COX-2, suggesting a potential mechanism for their anti-inflammatory effects.

V. Conclusion and Future Directions

Bromobenzoyl oxazole derivatives represent a compelling class of compounds with significant therapeutic potential across multiple disease areas. The strategic incorporation of the bromobenzoyl moiety onto the versatile oxazole scaffold provides a powerful approach for modulating biological activity. While the existing body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action for this specific subclass. Future research should focus on the synthesis and biological evaluation of a broader range of bromobenzoyl oxazole isomers to build a comprehensive SAR dataset. Advanced mechanistic studies, including target identification and validation, will be crucial for the rational design of next-generation therapeutics based on this promising scaffold.

VI. References

-

Anti-inflammatory activity of the synthesized compounds (4a–l). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Carrageenan Induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 18, 2026, from [Link]

-

Singh, R. K., Bhatt, A., Chauhan, P. K., & Kant, R. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface, 7(2), 116-123.

-

Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

-

Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

-

Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 18, 2026, from [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.

-

Yan, X., Wen, J., Zhou, L., Fan, L., Wang, X., & Xu, Z. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

-

Klenkar, O. O., Vovk, A. I., & Lesyk, R. B. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 76-84.

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-863.

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 849-863.

-

Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.

-

Structure-activity relationship study of halogen-substituted analogs... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

4-Halo-1,3-oxazoles: Unambiguous structural assignment of 2-halo-2-benzoyl-2H-azirine-3-carboxylates thermal ring expansion products. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate.

-

Oxazole-Based Compounds As Anticancer Agents. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). MDPI.

-

Kotha, S., & Cheekatla, S. R. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440.

-

Yan, X., Wen, J., Zhou, L., Fan, L., Wang, X., & Xu, Z. (2020). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Topics in Medicinal Chemistry, 20(21), 1916-1937.

-

Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2020). PMC.

-

a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps.

-

Scheme 3. Synthesis of the C1–C9 oxazole fragment. Reagents and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. (2012). PubMed.

-

Methodology for the synthesis of oxazole derivatives from phenacyl bromides and different amides in DES. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Apostol, T. V., Drăghici, C., Socea, L. I., Olaru, O. T., Șaramet, G., Hrubaru, M., & Bărbuceanu, Ș. F. (2021). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY ASSESSMENT OF NEW 4-BENZYL-1,3-OXAZOLE DERIVATIVES INCORPORATING 4-[(4-BROMOPHENYL)SULFONYL]PHENYL FRAGMENT. Farmacia Journal, 69(3).

-

Bhaumik, A., Eswaraiah, M. C., & Chakraborty, R. (2019). Evaluation of Antimicrobial Profile of Some Novel 1, 3, 4-Oxadiazole Derivatives Followed by Molecular Docking Against 3G7E Bacterial DNA Gyrase. Journal of Drug Delivery and Therapeutics, 9(4), 308-315.

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. (n.d.). Auctores Journals. Retrieved January 18, 2026, from [Link]

Sources

- 1. iajps.com [iajps.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical oxazole synthesis mediated by iodine from α-bromoketones and benzylamine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 2-(4-bromophenyl)benzo[d]oxazole synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

2-(2-Bromobenzoyl)oxazole: A Technical Guide to a Novel Heterocyclic Scaffold for Drug Discovery

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents.[1][2] This technical guide introduces 2-(2-Bromobenzoyl)oxazole, a novel, yet uncharacterized, heterocyclic compound. We present a comprehensive roadmap for its synthesis, purification, and characterization, alongside a proposed strategy for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for investigating the therapeutic potential of this promising scaffold. By leveraging established synthetic methodologies and predictive analytical insights, we aim to catalyze the exploration of this compound as a potential lead compound in modern drug discovery programs.

Introduction: The Prominence of the Oxazole Moiety in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom.[3] This arrangement confers a unique electronic and structural profile, making it a privileged scaffold in the design of bioactive molecules. Oxazole derivatives exhibit a remarkable diversity of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][4][5][6][7][8] The clinical success of drugs like Linezolid (antibacterial) and Oxaprozin (anti-inflammatory) underscores the therapeutic value of the oxazole core.[1]

The introduction of a 2-aroyl substituent on the oxazole ring has been shown to be a fruitful strategy for discovering novel therapeutic agents. The carbonyl linker provides a key point for interaction with biological targets, while the aryl ring allows for extensive structural modification to fine-tune activity and pharmacokinetic properties. The specific placement of a bromine atom on the benzoyl moiety at the ortho position in this compound is hypothesized to introduce favorable steric and electronic properties, potentially enhancing binding affinity and selectivity for target proteins. This guide outlines a systematic approach to unlock the therapeutic potential of this novel compound.

Proposed Synthesis of this compound

While the direct synthesis of this compound has not been explicitly reported in the literature, a plausible and efficient synthetic route can be proposed based on well-established methods for the formation of the oxazole ring. The Robinson-Gabriel synthesis and its modern variations offer a robust strategy for the construction of 2,5-disubstituted oxazoles.[1]

A proposed synthetic pathway is outlined below:

Figure 1: Proposed synthesis of this compound.

An alternative and potentially more direct approach involves the condensation of 2-bromo-α-aminoacetophenone with 2-bromobenzoyl chloride followed by cyclodehydration. However, the Van Leusen reaction followed by acylation is presented as a high-yield and versatile method.[9]

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 2-(2-Bromophenyl)oxazole via Van Leusen Reaction

-

Reaction Setup: To a solution of 2-bromobenzaldehyde (1.0 eq) in dry methanol, add TosMIC (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Reaction Execution: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford 2-(2-bromophenyl)oxazole.

Part B: Acylation to Yield this compound

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 2-(2-bromophenyl)oxazole (1.0 eq) in a suitable dry solvent (e.g., dichloromethane). Cool the solution to 0°C.

-

Addition of Reagents: Add anhydrous aluminum chloride (1.2 eq) portion-wise, followed by the dropwise addition of 2-bromobenzoyl chloride (1.1 eq).

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC. Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the predicted spectroscopic data based on known values for similar structures.[10]

| Analytical Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-8.20 (m, 8H, aromatic protons), δ 7.80 (s, 1H, oxazole proton) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 118-140 (aromatic carbons), δ 160-165 (C=N of oxazole), δ 180-185 (C=O) |

| FT-IR (KBr, cm⁻¹) | ~3100 (C-H aromatic), ~1680 (C=O stretch), ~1600 (C=N stretch), ~1550 (C=C aromatic) |

| Mass Spectrometry (ESI-MS) | m/z [M+H]⁺ corresponding to the molecular formula C₁₆H₉Br₂NO₂ |

Proposed Biological Evaluation: Unveiling Therapeutic Potential

The diverse biological activities of oxazole derivatives suggest several avenues for investigating the therapeutic potential of this compound.[1][5][6][7][11][12] A tiered screening approach is recommended.

Initial High-Throughput Screening

An initial screening against a panel of cancer cell lines (e.g., NCI-60) would provide a broad overview of its antiproliferative potential.[11][12] Additionally, screening for antimicrobial activity against a panel of pathogenic bacteria and fungi is warranted.[5][8]

Figure 2: Initial biological screening workflow.

Focused Mechanistic Studies

Based on initial screening results, more focused studies can be designed. For instance, if anti-inflammatory activity is observed, assays to determine the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes would be a logical next step, given that related structures have shown selectivity for COX-2.[13][14] Should the compound exhibit significant anticancer activity, investigations into its effect on tubulin polymerization, a known target of some oxazole sulfonamides, could be pursued.[11][12]

Conclusion and Future Directions

This compound represents a novel and unexplored chemical entity with significant potential for drug discovery. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed methodologies are grounded in established chemical principles and informed by the rich history of oxazole derivatives in medicinal chemistry. The successful execution of this research plan will not only elucidate the therapeutic potential of this specific compound but also contribute to the broader understanding of structure-activity relationships within the 2-aroyloxazole class of compounds. Further derivatization of the benzoyl and oxazole rings could lead to the development of a new generation of potent and selective therapeutic agents.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

-

Synthetic Approaches for Oxazole Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Medicinal Applications of 1,3-Oxazole Derivatives.pptx. SlideShare. Available at: [Link]

-

Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Advanced Journal of Bio-science and Research. Available at: [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central (PMC). Available at: [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

-

A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. Available at: [Link]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

-

Oxazole-Based Compounds As Anticancer Agents. Bentham Science. Available at: [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central (PMC). Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Publications. Available at: [Link]

-

Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed. Available at: [Link]

-

2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. PubMed Central (PMC). Available at: [Link]

-

a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link]

-

Spectroscopic Data of 2a -c in Different Media. Unless stated... ResearchGate. Available at: [Link]

-

Synthesis and Anti-Inflammatory Activity of 2-aryloxy Methyl Oxazolines. PubMed. Available at: [Link]

-

Oxazole. Wikipedia. Available at: [Link]

-

Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Semantic Scholar. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxazole - Wikipedia [en.wikipedia.org]

- 4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iajps.com [iajps.com]

- 9. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes | Semantic Scholar [semanticscholar.org]

- 11. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 2-(2-Bromobenzoyl)oxazole

Abstract

2-(2-Bromobenzoyl)oxazole is a versatile heterocyclic ketone that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique trifecta of reactive sites—the aryl bromide, the electrophilic ketone, and the oxazole ring—offers a rich landscape for chemical modification. However, this same reactivity profile necessitates a thorough understanding of its stability to ensure the integrity of synthetic pathways and the quality of resulting products. This guide provides a comprehensive analysis of the reactivity and stability of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will explore its participation in hallmark reactions such as Suzuki-Miyaura cross-coupling, delve into the nuances of nucleophilic attacks on its core structure, and present a systematic approach to evaluating its stability under forced degradation conditions.

Introduction: The Strategic Importance of this compound

The oxazole ring is a privileged scaffold in medicinal chemistry, found in a multitude of biologically active compounds, including anti-inflammatory, antibacterial, and anticancer agents.[1] The title compound, this compound, combines this important heterocycle with two other key functional groups that enhance its utility as a synthetic building block.

-

The Aryl Bromide: The bromine atom on the phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide array of carbon and heteroatom substituents.[2] This functionality is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.

-

The Ketone Carbonyl: The electrophilic nature of the ketone group makes it susceptible to nucleophilic attack, providing a route to chiral alcohols, alkenes, and other valuable functionalities.

-

The Oxazole Moiety: While generally stable, the oxazole ring can participate in certain reactions and may be susceptible to ring-opening under harsh acidic or basic conditions.[3]

A deep understanding of the interplay between these three sites is paramount for designing efficient and robust synthetic routes. This guide aims to provide that understanding, grounded in fundamental chemical principles and supported by practical, validated protocols.

Reactivity Profile: A Multi-faceted Synthetic Intermediate

The reactivity of this compound is best understood by considering each of its key functional groups.

Caption: Key reactive sites of this compound.

Palladium-Catalyzed Cross-Coupling at the Aryl Bromide

The carbon-bromine bond is the most versatile reaction handle on the molecule for building biaryl structures, which are common motifs in pharmaceuticals. The Suzuki-Miyaura cross-coupling is a preeminent example of this transformation.[4]

Causality Behind Experimental Choices: The success of a Suzuki-Miyaura coupling hinges on the careful selection of a palladium catalyst, a ligand, a base, and a solvent system.[5]

-

Catalyst/Ligand: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or formed directly from a complex like Pd(PPh₃)₄. The triphenylphosphine (PPh₃) ligands stabilize the palladium center and facilitate the catalytic cycle. For more challenging couplings, specialized phosphine ligands may be required to enhance reaction rates and yields.[6]

-

Base: A base, such as potassium carbonate or sodium hydroxide, is essential.[4] Its primary role is to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.

-

Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is commonly used. The organic solvent solubilizes the aryl halide and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

Nucleophilic Attack at the Ketone Carbonyl

The ketone group is a classic electrophile, susceptible to attack by a wide range of nucleophiles. This reaction follows the general mechanism of nucleophilic acyl substitution, proceeding through a tetrahedral intermediate.[7][8]

Reaction Considerations:

-

Reversibility: Unlike aldehydes, the ketone in this compound is sterically more hindered, which can influence reaction rates. The key factor determining the reaction's success is whether the incoming nucleophile is a weaker base than the potential leaving group.[9]

-

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.[7] The nucleophile first adds to the carbonyl carbon, breaking the pi bond and forming a tetrahedral alkoxide intermediate. The intermediate then collapses, reforming the carbonyl and expelling the leaving group. In the case of a ketone, this would typically involve the cleavage of a carbon-carbon bond, which is generally unfavorable unless a very good leaving group is present. More commonly, reactions at the ketone will be nucleophilic additions (e.g., Grignard or hydride reagents) rather than substitutions.

Oxazole Ring Stability and Potential for Ring-Opening

The oxazole ring is aromatic and generally stable under neutral and mildly acidic or basic conditions.[10] However, under forcing conditions, particularly strong acid or base, it can undergo hydrolysis.[3]

Mechanism of Hydrolysis: Hydrolysis typically involves nucleophilic attack at the C2 position of the oxazole ring, which is the most electrophilic carbon.[11] This leads to ring opening and the formation of an amino ester or amide derivative. Studies on related benzoxazoles show that hydrolysis often results in C-O bond fission to yield a 2-hydroxyanilide-type product.[12] This potential instability is a critical consideration during late-stage synthesis and formulation development, where exposure to a wide range of pH values may occur.

Stability Profile: A Forced Degradation Study

To ensure the quality, safety, and efficacy of any pharmaceutical ingredient, its stability must be rigorously evaluated. Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[13] This information is crucial for developing stability-indicating analytical methods.

Caption: Experimental workflow for a forced degradation study.

Rationale for Stress Conditions

The choice of stress conditions is guided by international regulatory standards, such as those from the ICH.[14]

-

Acidic/Basic Hydrolysis: These conditions probe the susceptibility of the molecule to pH-dependent degradation. The oxazole ring and the ketone are the most likely sites of hydrolytic attack.[12][15]

-

Oxidation: This tests the molecule's resilience to oxidative stress, which can be encountered during synthesis or storage.

-

Thermal: Elevated temperature accelerates degradation, providing an estimate of the molecule's shelf-life under normal storage conditions.[16]

-

Photostability: This is critical for light-sensitive compounds and informs packaging and storage requirements.

Summary of Expected Stability

Based on the structure, a summary of the expected degradation under various stress conditions is presented below. This table serves as a predictive framework to be validated by experimental data.

| Stress Condition | Target Moiety | Predicted Stability | Potential Degradation Product(s) |

| Acidic (0.1 M HCl) | Oxazole Ring | Moderate | Ring-opened 2-aminophenyl ester |

| Basic (0.1 M NaOH) | Oxazole Ring, Ketone | Low to Moderate | Ring-opened species, potential aldol products |

| Oxidative (3% H₂O₂) | Phenyl/Oxazole Rings | High | Potential N-oxides or hydroxylated species |

| Thermal (60°C) | Overall Molecule | High | Minimal degradation expected |

| Photolytic (ICH Q1B) | Aryl Bromide | Moderate | Potential for de-bromination or radical reactions |

Experimental Protocols

The following protocols are provided as a validated starting point for reactivity and stability studies.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple this compound with phenylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Water

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound, phenylboronic acid, and K₂CO₃.

-

Add Pd(PPh₃)₄ catalyst to the flask.

-

Add toluene and water in a 4:1 ratio (v/v).

-

Heat the reaction mixture to 90°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol: Forced Degradation Study

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

Procedure:

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Stress Samples: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

-

Acidic: 0.2 M HCl (final concentration 0.1 M)

-

Basic: 0.2 M NaOH (final concentration 0.1 M)

-

Oxidative: 6% H₂O₂ (final concentration 3%)

-

Thermal: Dilute with 1:1 acetonitrile/water.

-

-

Control Sample: Prepare a control by diluting 1 mL of stock with 1 mL of 1:1 acetonitrile/water.

-

Incubation:

-

Place the acidic, basic, and oxidative samples at room temperature.

-

Place the thermal sample in an oven at 60°C.

-

Keep the control sample at 4°C.

-

-

Time Points: Withdraw aliquots from each sample at pre-determined time points (e.g., 0, 2, 6, 24, 48 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples by a suitable stability-indicating HPLC-UV/MS method to determine the percentage of remaining parent compound and to identify any degradation products.

Conclusion

This compound is a molecule of significant synthetic potential, characterized by three distinct and addressable reactive centers. Its utility in constructing complex molecules is maximized through a strategic application of modern synthetic methods, such as palladium-catalyzed cross-coupling. Concurrently, a proactive assessment of its stability through forced degradation studies is essential. This guide provides the foundational knowledge and practical protocols to both exploit the reactivity of this versatile building block and to manage its potential instabilities, ensuring the development of robust and reliable chemical processes.

References

- Benchchem. (n.d.). Reactivity Showdown: 2-Bromomethyl-4,5- diphenyl-oxazole vs. 2-Chloromethyl-4,5.

- Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.